![molecular formula C17H19N5O2 B2823565 1,7-Dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 1321845-04-8](/img/structure/B2823565.png)
1,7-Dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .
Synthesis Analysis
The synthesis of these compounds involves various synthetic protocols . The review on the synthesis and therapeutic potential of pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine derivatives provides a comprehensive list of these protocols .Molecular Structure Analysis
The molecular structure of these compounds is based on the combination of pyrimidine and pyridine rings . The location of the nitrogen atom in pyridine determines the possible skeletons for the heterocyclic combination .Chemical Reactions Analysis
These pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, the basic pKa values for 2(1H)-pyrimidinone, 4(3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-8-21(12-7-5-4-6-11(12)2)16-18-14-13(22(16)9-10)15(23)19-17(24)20(14)3/h4-7,10H,8-9H2,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYDMLDDFVQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-9-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
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